![molecular formula C14H16O2 B13998658 3-Phenyl-1-oxaspiro[3.5]nonan-2-one CAS No. 7465-32-9](/img/structure/B13998658.png)
3-Phenyl-1-oxaspiro[3.5]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-oxaspiro[35]nonan-2-one is a chemical compound with the molecular formula C14H16O2 It features a spirocyclic structure, which includes a phenyl group attached to a nonane ring system containing an oxaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one typically involves the aldolization of ketones with phenyl ester enolates. One common method includes the following steps :
Preparation of Enolate: A solution of phenyl 2-methylpropanoate in tetrahydrofuran (THF) is cooled to -90°C and treated with butyllithium to form the enolate.
Aldol Reaction: The enolate is then added to a solution of cyclohexanone in THF at -90°C, resulting in the formation of the β-lactone intermediate.
Isolation: The reaction mixture is allowed to warm to room temperature, and the product is isolated by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro moiety to alcohols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Phenyl-1-oxaspiro[3.5]nonan-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-oxaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The spirocyclic structure allows for unique interactions with these targets, contributing to its potential efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[3.5]nonan-2-one, 3-methylene-: This compound has a similar spirocyclic structure but differs in the presence of a methylene group.
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one: Another related compound with dimethyl substitution on the spirocyclic ring.
Uniqueness
3-Phenyl-1-oxaspiro[3.5]nonan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in biological research.
Properties
CAS No. |
7465-32-9 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenyl-1-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C14H16O2/c15-13-12(11-7-3-1-4-8-11)14(16-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
DAISKYGEGTXZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


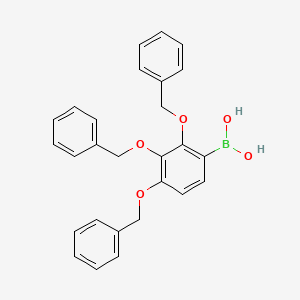
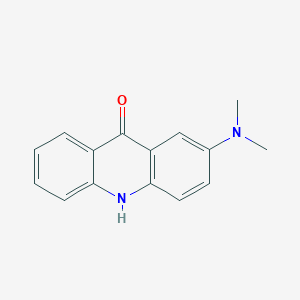
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
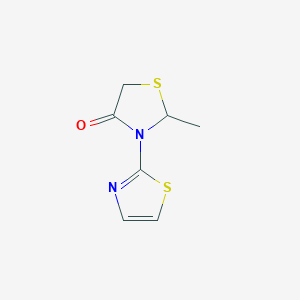
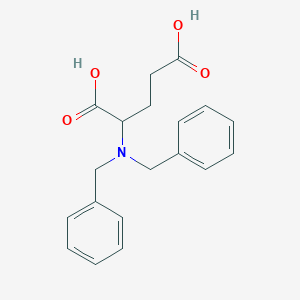
![Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13998602.png)

![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
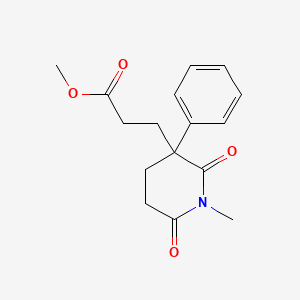

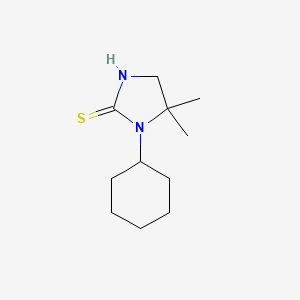
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


